molecular formula C18H28S2 B2929098 2,5-Dihexylthieno[3,2-b] thiophene CAS No. 2322929-69-9

2,5-Dihexylthieno[3,2-b] thiophene

Cat. No. B2929098
CAS RN: 2322929-69-9
M. Wt: 308.54
InChI Key: MUCGMQZNIULPLQ-UHFFFAOYSA-N
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Description

“2,5-Dihexylthieno[3,2-b] thiophene” is a chemical compound with the molecular formula C18H28S2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2,5-Dihexylthieno[3,2-b] thiophene” is represented by the SMILES notation: CCCCCCc1cc2c(s1)cc(s2)CCCCCC . The InChI representation is: InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

2,5-Dihexylthieno[3,2-b] thiophene is utilized in the development of OFETs due to its high charge mobility and extended π-conjugation. These properties are crucial for the performance of OFETs, which are fundamental components in organic electronics .

Organic Light-Emitting Diodes (OLEDs)

The material’s high π-electron density and planar structure make it an excellent candidate for OLEDs. OLEDs benefit from these characteristics as they contribute to efficient electron transport and light emission .

Solar Cells

In solar cells, 2,5-Dihexylthieno[3,2-b] thiophene helps in achieving better tuning of band gaps, which is essential for optimizing light absorption and conversion efficiency .

Electrochromic Devices (ECDs)

This compound’s ability to undergo redox switching makes it suitable for ECDs. ECDs rely on materials that change color when an electrical charge is applied, and 2,5-Dihexylthieno[3,2-b] thiophene’s properties facilitate this process .

Fluorescent Probes

Due to its high resonance energy and electrophilic reactivity, 2,5-Dihexylthieno[3,2-b] thiophene can be used in the design of fluorescent probes. These probes are valuable in various biochemical and medical applications for detecting and imaging specific biomolecules .

Supramolecular Chemistry

The presence of vacant d-orbitals and loosely bound lone pairs of electrons on sulfur atoms in 2,5-Dihexylthieno[3,2-b] thiophene allows for functional supramolecular chemistry applications. It can form complex structures with other molecules, which is useful in creating new materials with desired properties .

Safety And Hazards

The safety data sheet for “2,5-Dihexylthieno[3,2-b] thiophene” suggests that exposure might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . In case of contact, it is recommended to flush with a large amount of water for at least 15 minutes .

properties

IUPAC Name

2,5-dihexylthieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCGMQZNIULPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihexylthieno[3,2-b]thiophene

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